molecular formula C14H17NO B14602571 2-[(E)-(Cyclohexylimino)methyl]benzaldehyde CAS No. 61200-67-7

2-[(E)-(Cyclohexylimino)methyl]benzaldehyde

Cat. No.: B14602571
CAS No.: 61200-67-7
M. Wt: 215.29 g/mol
InChI Key: MYOVWHTVUUUIHX-UHFFFAOYSA-N
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Description

2-[(E)-(Cyclohexylimino)methyl]benzaldehyde is an organic compound that belongs to the class of imines and aldehydes It features a benzaldehyde moiety substituted with a cyclohexylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(Cyclohexylimino)methyl]benzaldehyde typically involves the condensation reaction between benzaldehyde and cyclohexylamine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond. The reaction can be represented as follows:

Benzaldehyde+CyclohexylamineThis compound+Water\text{Benzaldehyde} + \text{Cyclohexylamine} \rightarrow \text{this compound} + \text{Water} Benzaldehyde+Cyclohexylamine→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: 2-[(E)-(Cyclohexylimino)methyl]benzoic acid.

    Reduction: 2-[(E)-(Cyclohexylamino)methyl]benzaldehyde.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(E)-(Cyclohexylimino)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-[(E)-(Cyclohexylimino)methyl]benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    Benzaldehyde: A simpler aldehyde with similar reactivity but lacking the imine group.

    Cyclohexylamine: An amine that can form imines with various aldehydes.

    2-[(E)-(Phenylimino)methyl]benzaldehyde: A structurally similar compound with a phenyl group instead of a cyclohexyl group.

Uniqueness: 2-[(E)-(Cyclohexylimino)methyl]benzaldehyde is unique due to the presence of both an imine and an aldehyde functional group, allowing it to participate in a wide range of chemical reactions. Its cyclohexyl group imparts steric effects that can influence its reactivity and interactions with biological targets.

Properties

CAS No.

61200-67-7

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(cyclohexyliminomethyl)benzaldehyde

InChI

InChI=1S/C14H17NO/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14/h4-7,10-11,14H,1-3,8-9H2

InChI Key

MYOVWHTVUUUIHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC2=CC=CC=C2C=O

Origin of Product

United States

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